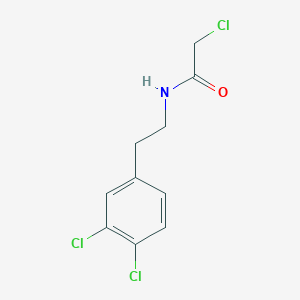
2-Chloro-N-(3,4-dichlorophenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3,4-dichlorophenethyl)acetamide, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. DCMU is an effective herbicide that targets the photosynthetic process in plants, inhibiting the electron transport chain in photosystem II.
Wirkmechanismus
2-Chloro-N-(3,4-dichlorophenethyl)acetamide inhibits the electron transport chain in photosystem II by binding to the QB site, which is responsible for the transfer of electrons to plastoquinone. This results in the inhibition of the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. This compound also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the photosynthetic process in plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates. This leads to a reduction in plant growth and yield. This compound also causes oxidative damage to the plant, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is a useful tool for studying the photosynthetic process in plants. It is a potent herbicide that targets photosystem II, making it an effective tool for investigating the mechanisms of photosynthesis. However, this compound has some limitations for lab experiments. It is toxic to humans and animals, and it can cause environmental pollution if not handled properly. Additionally, this compound is not effective against all plant species, and some plants have developed resistance to it.
Zukünftige Richtungen
Future research on 2-Chloro-N-(3,4-dichlorophenethyl)acetamide should focus on developing new herbicides that target photosystem II. This could involve the modification of this compound to increase its efficacy against resistant plant species. Additionally, research could focus on the development of new methods for the delivery of this compound to plants, such as nanoparticles or other carriers. Finally, research could focus on the use of this compound in combination with other herbicides to increase its efficacy and reduce the risk of resistance.
Synthesemethoden
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is synthesized by the reaction of 3,4-dichlorophenethylamine with chloroacetyl chloride in the presence of a base. The reaction yields this compound, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the mechanisms of photosystem II, the electron transport chain, and the regulation of photosynthesis. This compound has also been used to study the effects of environmental stressors on photosynthesis and to develop new herbicides that target photosystem II.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMOABYFXLRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)



![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
